molecular formula C13H10N2O B13479378 4-(2-Methylphenoxy)pyridine-2-carbonitrile

4-(2-Methylphenoxy)pyridine-2-carbonitrile

Cat. No.: B13479378
M. Wt: 210.23 g/mol
InChI Key: QIEYUNSSTJIQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its pyridine ring substituted with a 2-methylphenoxy group and a carbonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(2-Methylphenoxy)pyridine-2-carbonitrile involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Reagents: Boronic acids or boronate esters

    Solvent: Aqueous or organic solvents such as ethanol or toluene

    Temperature: Typically between 50-100°C

    Base: Commonly potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-Methylphenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Methylphenoxy)pyridine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylphenoxy)pyridine: Lacks the carbonitrile group, which may affect its reactivity and applications.

    2-Methylphenoxyacetonitrile: Contains a different core structure, leading to distinct properties and uses.

    Pyridine-2-carbonitrile:

Uniqueness

4-(2-Methylphenoxy)pyridine-2-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions and applications. Its ability to participate in diverse reactions and its potential in multiple fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2-methylphenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,1H3

InChI Key

QIEYUNSSTJIQKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=NC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.